molecular formula C23H20ClN5OS B2459253 2-(3-Chlorophenyl)-4-(((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyloxazole CAS No. 1031989-11-3

2-(3-Chlorophenyl)-4-(((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyloxazole

Cat. No. B2459253
CAS RN: 1031989-11-3
M. Wt: 449.96
InChI Key: YFBMJUKNEIBAJN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used to form the various rings and attach the functional groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The properties of the compound would be influenced by factors such as the arrangement of these groups in space, the presence of any chiral centers, and the electronic structure of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound undergoes would depend on the conditions and the reagents used. The presence of various functional groups means that it could potentially participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific biological targets it interacts with. Compounds with similar structures have been studied for their anticancer activity, among other potential uses .

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential uses. This could include investigating its biological activity, optimizing its synthesis, or studying its behavior under various conditions .

properties

IUPAC Name

2-(3-chlorophenyl)-5-methyl-4-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanylmethyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN5OS/c1-13(2)20-27-28-21-23(26-17-9-4-5-10-19(17)29(20)21)31-12-18-14(3)30-22(25-18)15-7-6-8-16(24)11-15/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBMJUKNEIBAJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CSC3=NC4=CC=CC=C4N5C3=NN=C5C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenyl)-4-(((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyloxazole

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